2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one
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Description
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C19H18F2N2O4 and its molecular weight is 376.36. The purity is usually 95%.
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Biological Activity
The compound 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.
Basic Information
Property | Details |
---|---|
Chemical Formula | C16H16F2N3O |
Molecular Weight | 301.3 g/mol |
IUPAC Name | This compound |
PubChem CID | 57365531 |
Appearance | Powder |
Structural Characteristics
The compound features a benzodiazole ring, which is known for its diverse biological activities, and a trimethoxyphenyl group that may enhance its pharmacological properties. The difluoromethyl group is also significant as it can influence the lipophilicity and overall reactivity of the compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies suggest that compounds containing benzodiazole moieties exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens, potentially through disruption of microbial cell membranes or inhibition of essential enzymes.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of related benzodiazole derivatives reported significant inhibition of growth in several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated that these compounds could be promising candidates for further development in cancer therapy .
- Antimicrobial Activity : In vitro assays demonstrated that derivatives of benzodiazoles possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may contribute to its ability to penetrate bacterial cell walls effectively .
- Pharmacokinetics and Bioavailability : Research into the pharmacokinetic profiles of similar compounds suggests that modifications to the molecular structure can enhance bioavailability and reduce toxicity. Studies indicated favorable absorption rates when administered orally or intravenously .
Summary of Biological Activities
Properties
IUPAC Name |
2-[1-(difluoromethyl)benzimidazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4/c1-25-15-8-11(9-16(26-2)18(15)27-3)14(24)10-17-22-12-6-4-5-7-13(12)23(17)19(20)21/h4-9,19H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQMNYRNBAOSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC2=NC3=CC=CC=C3N2C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.